

PD-166285: A Technical Guide to its Targets and Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166285 is a potent, ATP-competitive small molecule inhibitor with a broad spectrum of activity against several families of protein kinases. Initially characterized as a tyrosine kinase inhibitor, it has demonstrated significant inhibitory effects on key regulators of cell cycle progression and oncogenic signaling pathways. This document provides an in-depth technical overview of PD-166285, detailing its primary molecular targets, the signaling pathways it modulates, and comprehensive protocols for relevant experimental assays.

Core Molecular Targets and In Vitro Efficacy

PD-166285 exhibits nanomolar potency against a range of kinases, including those pivotal for cell cycle control and growth factor signaling. Its inhibitory activity is summarized in the table below.

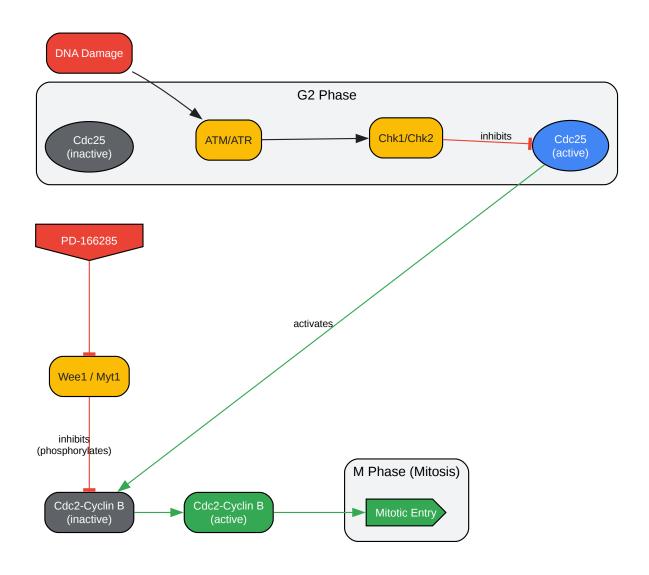


Target Kinase Family	Specific Target	IC50 (nM)
Cell Cycle Kinases	Wee1	24[1][2]
Myt1	72[1][2]	
Chk1	3400[1][2]	_
Src Family Kinases	c-Src	8.4[3]
Receptor Tyrosine Kinases	FGFR1	39.3[3]
PDGFRβ	98.3[3]	
EGFR	87.5	_

Key Signaling Pathways Modulated by PD-166285 Abrogation of the G2/M Cell Cycle Checkpoint

One of the primary mechanisms of action for PD-166285 is the inhibition of Wee1 and Myt1 kinases. These kinases are crucial negative regulators of the G2/M checkpoint, preventing entry into mitosis by inhibitory phosphorylation of Cdc2 (CDK1) at Threonine-14 and Tyrosine-15. By inhibiting Wee1 and Myt1, PD-166285 prevents this inhibitory phosphorylation, leading to premature activation of the Cdc2/Cyclin B complex. This forces cells to bypass the G2 checkpoint and enter mitosis, which can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a p53 deficiency.[1][4]





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Caption: Inhibition of the G2/M checkpoint by PD-166285.

Inhibition of Receptor Tyrosine Kinase (RTK) and Src Signaling

PD-166285 potently inhibits the kinase activity of several receptor tyrosine kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor β (PDGFR β), as well as the non-receptor tyrosine kinase c-Src.[3][5] These kinases are

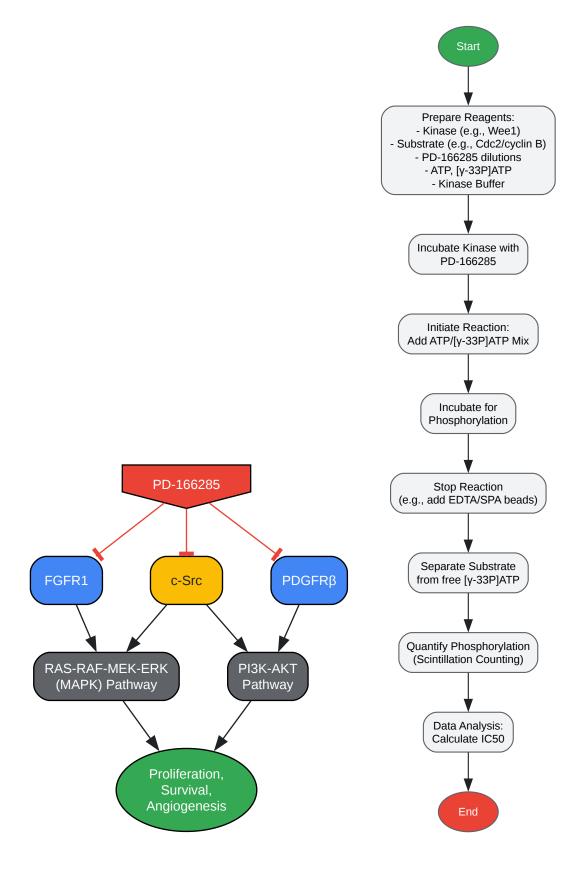


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upstream regulators of major signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for cell proliferation, survival, migration, and angiogenesis. By blocking the autophosphorylation and activation of these kinases, PD-166285 can effectively shut down these downstream oncogenic signals.





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